(2-methyl-4,6-dinitrophenyl) acetate
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Overview
Description
(2-methyl-4,6-dinitrophenyl) acetate is a chemical compound with the molecular formula C9H8N2O6 and a molecular weight of 240.1696 . This compound is known for its distinctive structure, which includes a phenol ring substituted with methyl and nitro groups, and an acetate ester functional group. It is used in various chemical applications due to its unique properties.
Preparation Methods
The synthesis of (2-methyl-4,6-dinitrophenyl) acetate typically involves the nitration of 2-methylphenol (o-cresol) followed by esterification. The nitration process introduces nitro groups at the 4 and 6 positions of the phenol ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-4,6-dinitrophenol is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to form the acetate ester .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
(2-methyl-4,6-dinitrophenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetate ester group can be hydrolyzed to yield the corresponding phenol under acidic or basic conditions.
Nucleophilic Aromatic Substitution: The nitro groups make the aromatic ring more susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. Major products formed from these reactions include 2-methyl-4,6-diaminophenol and various substituted phenols .
Scientific Research Applications
(2-methyl-4,6-dinitrophenyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of (2-methyl-4,6-dinitrophenyl) acetate involves its interaction with biological molecules. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to cellular dysfunction. The specific molecular targets and pathways involved depend on the biological context and the specific derivative of the compound being studied .
Comparison with Similar Compounds
(2-methyl-4,6-dinitrophenyl) acetate can be compared with other similar compounds such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent, it shares the nitro substitution pattern but lacks the acetate ester group.
4,6-Dinitro-o-cresol: Similar in structure but without the ester group, it is used as a pesticide.
2-Methyl-4,6-dinitrophenol: The parent compound without the ester group, used in various chemical syntheses.
Properties
CAS No. |
18461-55-7 |
---|---|
Molecular Formula |
C9H8N2O6 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
(2-methyl-4,6-dinitrophenyl) acetate |
InChI |
InChI=1S/C9H8N2O6/c1-5-3-7(10(13)14)4-8(11(15)16)9(5)17-6(2)12/h3-4H,1-2H3 |
InChI Key |
OEMKFZGDLXBFNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
18461-55-7 | |
Synonyms |
Acetic acid 2-methyl-4,6-dinitrophenyl ester |
Origin of Product |
United States |
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